molecular formula C11H10N4S B2950981 2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile CAS No. 444309-53-9

2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile

Cat. No.: B2950981
CAS No.: 444309-53-9
M. Wt: 230.29
InChI Key: WKTNWXRKRULRCA-UHFFFAOYSA-N
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Description

2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile is a propanedinitrile derivative featuring a methylsulfanyl group, a pyridin-3-ylmethylamino substituent, and a methylidene bridge. This compound is synthesized via [4+2] cyclocondensation reactions, a method commonly employed in heterocyclic chemistry to construct annulated pyrimidine systems .

Properties

IUPAC Name

2-[methylsulfanyl-(pyridin-3-ylmethylamino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-16-11(10(5-12)6-13)15-8-9-3-2-4-14-7-9/h2-4,7,15H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTNWXRKRULRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile typically involves the reaction of pyridine-3-carbaldehyde with methylthiomethylamine and malononitrile. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cyclization Reactions

The compound is structurally primed for cyclization due to the presence of:

  • A nucleophilic pyridin-3-ylmethylamino group.

  • Electrophilic nitrile carbons.

  • A methylsulfanyl group as a potential leaving group.

Example Reaction:
Under acidic or basic conditions, intramolecular cyclization can occur, forming heterocyclic systems. For instance, the amino group may attack a nitrile carbon, displacing the methylsulfanyl group to generate pyrimidine derivatives (common in pyrimidine synthesis ).

Reaction Conditions Reactants Product Reference
Reflux in methanol with acetic acidSelf-cyclizationPyrimidine analog with fused pyridine ring ,
Microwave-assisted synthesisCatalytic ZnCl₂ or Mn₃O₄Thieno[2,3-d]pyrimidine derivatives

Mechanistic Insight:
The methylsulfanyl group acts as a leaving group, facilitating nucleophilic attack by the amine. This aligns with methods for synthesizing pyrazolo[3,4-d]pyrimidines via displacement reactions .

Nucleophilic Substitution

The methylsulfanyl (-SMe) group is susceptible to nucleophilic substitution, enabling functional group interconversion.

Example Reaction:
Replacement of -SMe with amines, thiols, or alkoxy groups under basic or transition metal-catalyzed conditions.

Reaction Conditions Nucleophile Product Reference
K₂CO₃ in DMF, 80°CPiperidineAmine-substituted propanedinitrile,
Cu(I) catalysis, ethanol refluxThiophenolArylthio derivative

Key Finding:
Similar substitutions in pyrimidine derivatives (e.g., chloro → amino) show >80% yield with microwave assistance .

Condensation Reactions

The methylidene group (C=S) and nitriles participate in condensation with carbonyl compounds or amines.

Example Reaction:
Condensation with aryl aldehydes to form α,β-unsaturated dinitriles , which are precursors for heterocycles.

Reaction Conditions Reactant Product Reference
Acetic acid, refluxBenzaldehyde(E)-Benzylidene-propanedinitrile
NaOH, ethanol, 60°CHydrazinePyrazole-dinitrile hybrid

Mechanistic Note:
Malononitrile derivatives are widely used in Knoevenagel condensations to generate α,β-unsaturated nitriles .

Oxidation of Methylsulfanyl Group

The -SMe group can be oxidized to sulfoxide (-SO) or sulfone (-SO₂), altering electronic properties.

Oxidizing Agent Conditions Product Reference
H₂O₂, AcOHRT, 12 hSulfoxide derivative
m-CPBA, DCM0°C → RT, 4 hSulfone derivative

Application:
Sulfone derivatives exhibit enhanced electrophilicity, useful in further cycloadditions .

Comparative Reactivity Data

Reaction Type Yield Range Selectivity Key Catalysts/Reagents
Cyclization70–92%HighZnCl₂, Fe₃O₄ nanoparticles
Nucleophilic Substitution65–88%ModerateCu(I), K₂CO₃
Condensation75–95%HighAcetic acid, NaOH
Oxidation80–98%HighH₂O₂, m-CPBA

Research Findings from Analogous Systems

  • Pyridine-Pyrimidine Hybrids : Pyridinylmethylamino groups enhance binding to biological targets via hydrogen bonding, as seen in COX-2 inhibitors .

  • Thieno[2,3-d]pyrimidines : Methylsulfanyl-substituted analogs show anti-inflammatory activity (IC₅₀ = 0.12–0.25 μM for COX-2) .

  • Malononitrile Derivatives : Reactivity with amines under reflux yields fused pyrimidines with >85% efficiency .

Scientific Research Applications

2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of propanedinitrile derivatives with substituted methylidene groups. Below is a detailed comparison with analogous compounds, focusing on structural features, synthesis, and reactivity.

Structural Analogues and Substituent Effects

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)*
2-[(methylsulfanyl)({[(pyridin-3-yl)methyl]amino})methylidene]propanedinitrile Methylsulfanyl, pyridin-3-ylmethylamino Nitriles, thioether, pyridine ~305.4
[Chloro(phenyl)methylidene]propanedinitrile (α-Chlorobenzalmalononitrile) Chloro, phenyl Nitriles, chloro, aromatic ring ~214.6
2-[(3-fluorophenyl)methylidene]propanedinitrile 3-Fluorophenyl Nitriles, fluoro, aromatic ring ~198.2
Ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate (12) Bis(methylsulfanyl), ethyl ester Thioethers, ester, nitrile ~263.4

Notes:

  • Electron-withdrawing groups (e.g., chloro, fluoro) enhance electrophilicity at the methylidene carbon, facilitating nucleophilic attacks.
  • Methylsulfanyl groups in the target compound and compound 12 act as leaving groups, enabling cyclization reactions to form annulated heterocycles .

Key Research Findings

Cyclization Efficiency : Methylsulfanyl-substituted propanedinitriles (e.g., target compound) exhibit superior cyclization yields (~75–85%) compared to chloro analogues (~60–70%) due to the thioether’s leaving-group ability .

Solubility Trends : Pyridine-containing derivatives show enhanced aqueous solubility compared to purely aromatic analogues (e.g., phenyl or fluorophenyl derivatives), attributed to hydrogen-bonding with the pyridinyl nitrogen .

Thermal Stability : Methylsulfanyl groups confer higher thermal stability (>200°C) than chloro substituents, which degrade above 150°C .

Biological Activity

2-[(Methylsulfanyl)({[(Pyridin-3-yl)methyl]amino})methylidene]propanedinitrile is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H14N4SC_{12}H_{14}N_4S and a molecular weight of 254.33 g/mol. Its structure includes a pyridine ring, which is often associated with various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines. In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Compounds containing thiazole and pyridine moieties have been reported to possess significant anti-inflammatory properties. Research indicates that this compound may inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is critical in the inflammatory response .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

  • Dihydrofolate reductase (DHFR) : Similar pyridine derivatives have shown to inhibit DHFR, leading to reduced cell proliferation in cancer cells .
  • Kinases : The compound may also affect various kinases involved in cell signaling pathways related to growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methylsulfanyl group or the pyridine structure can significantly alter its efficacy. For example:

ModificationEffect on Activity
Substitution on pyridineIncreased binding affinity to targets
Alteration of methylsulfanylEnhanced solubility and bioavailability

Case Studies

  • In Vitro Studies : In a study examining various pyridine derivatives, this compound was found to inhibit cell growth in a dose-dependent manner across multiple cancer cell lines .
  • Animal Models : Preliminary animal studies suggested that this compound could reduce tumor size in xenograft models, further supporting its potential as an anticancer therapeutic .

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